molecular formula C21H26N6O5 B2625973 3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-92-8

3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2625973
CAS No.: 1021122-92-8
M. Wt: 442.476
InChI Key: OTCIINCWBFSDAJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H26N6O5 and its molecular weight is 442.476. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their functions . For instance, it binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, affecting the cell cycle pathway . Its inhibition of Hsp90 can affect multiple pathways, as Hsp90 is a chaperone protein involved in the proper folding of many client proteins . Furthermore, by inhibiting TrxR, it can affect the oxidative stress response pathway .

Pharmacokinetics

The presence of the trimethoxyphenyl group in its structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the microtubule network, cell cycle arrest, and induction of apoptosis . It also inhibits the functions of several proteins, leading to changes in various cellular processes .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-29-16-10-14(11-17(30-2)18(16)31-3)21(28)22-4-5-27-20-15(12-25-27)19(23-13-24-20)26-6-8-32-9-7-26/h10-13H,4-9H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCIINCWBFSDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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